tert-Butyl 5-methoxy-1H-indole-3-carboxylate
Overview
Description
Tert-Butyl 5-methoxy-1H-indole-3-carboxylate: is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring This particular compound features a methoxy group at the 5-position and a carboxylate esterified with tert-butyl at the 3-position of the indole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 5-methoxyindole.
Esterification: The indole-3-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂).
Esterification Reaction: The acid chloride is then reacted with tert-butanol in the presence of a base such as triethylamine (Et₃N) to form the tert-butyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reagents are added sequentially under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: Reduction reactions can be performed on the carbonyl group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Nitroindoles, halogenated indoles.
Reduction Products: Indole-3-ol.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Indole derivatives are used as intermediates in the synthesis of more complex organic molecules. They are also employed in the development of new catalytic systems and materials.
Biology: Indole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. They are studied for their potential use in drug development.
Medicine: Indole derivatives are investigated for their therapeutic potential in treating various diseases. For example, some indole derivatives are being explored as potential treatments for cancer and neurodegenerative disorders.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other fine chemicals. They are also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl 5-methoxy-1H-indole-3-carboxylate exerts its effects depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptophan: An essential amino acid.
5-Methoxyindole: A structural analog without the carboxylate group.
Uniqueness: Tert-Butyl 5-methoxy-1H-indole-3-carboxylate is unique due to its tert-butyl ester group, which provides increased stability and lipophilicity compared to other indole derivatives. This can enhance its bioavailability and pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 5-methoxy-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-8-15-12-6-5-9(17-4)7-10(11)12/h5-8,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUABYIWAMNZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743504 | |
Record name | tert-Butyl 5-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033265-55-2 | |
Record name | tert-Butyl 5-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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